1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-5-cyano-N-methyl-
Description
1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-5-cyano-N-methyl- (hereafter referred to as the target compound) is a pyrazole-based derivative characterized by a 4-chlorophenyl group at the 1-position, a cyano group at the 5-position, and an N-methyl substitution on the carboxamide moiety. The target compound’s structure suggests possible applications in medicinal chemistry, particularly due to the electron-withdrawing 4-chlorophenyl and cyano groups, which may enhance binding affinity to biological targets.
Properties
CAS No. |
98476-01-8 |
|---|---|
Molecular Formula |
C12H9ClN4O |
Molecular Weight |
260.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-cyano-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H9ClN4O/c1-15-12(18)10-7-16-17(11(10)6-14)9-4-2-8(13)3-5-9/h2-5,7H,1H3,(H,15,18) |
InChI Key |
GXMVCIBGYNJHSW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Formation of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic Acid Ester
- Reactants: 1-(4-chlorophenyl)hydrazine derivative and an alkyl(alkoxymethylene)cyanoacetate analog.
- Conditions: Equimolar amounts are combined in a suitable solvent such as methanol or ethanol.
- Temperature: Stirring at reflux temperature (approximately 78 °C for ethanol) for 2 to 24 hours.
- Outcome: Formation of the 5-amino-1-substituted-1H-pyrazole-4-carboxylic acid ester intermediate.
- Isolation: Standard isolation and purification techniques such as filtration and recrystallization.
This step is well-established and relies on the nucleophilic attack of the hydrazine on the activated cyanoacetate derivative, forming the pyrazole ring system.
Conversion to 5-Halopyrazolecarboxylic Acid Ester
- Halogenation Agent: Nitrosyl chloride (NOCl) is used as both diazotizing and halogenating agent.
- Solvent: Non-reactive halogenated solvents such as chloroform or carbon tetrachloride.
- Catalyst: Acid catalyst presence is preferred to facilitate the reaction.
- Procedure: Nitrosyl chloride is bubbled through the solution of the 5-amino intermediate for 5 to 30 minutes, followed by heating on a steam bath for a short period.
- Isolation: Removal of volatiles under reduced pressure and crystallization.
This step converts the amino group at the 5-position to a chlorine substituent, enabling further nucleophilic substitution.
Introduction of the Cyano Group at the 5-Position
- Reagents: Alkali metal cyanides such as sodium cyanide, lithium cyanide, or potassium cyanide.
- Solvent: Aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or hexamethylphosphoramide (HMPA).
- Conditions: Heating the reaction mixture at 50–200 °C, preferably 80–140 °C, for 1 to 48 hours.
- Workup: Cooling the reaction mixture, pouring into ice water, and collecting the precipitated 5-cyano-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid ester by filtration.
- Purification: Recrystallization from ethanol or other suitable solvents.
This nucleophilic substitution replaces the halogen with a cyano group, a key functional group for biological activity.
Amidation to Form 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-5-cyano-N-methyl-
- Reagent: 40% aqueous monomethylamine solution.
- Solvent: DMF or similar polar aprotic solvent to maintain solubility.
- Conditions: Stirring at room temperature or slightly elevated temperature for 2 to 24 hours.
- Workup: Addition of ice water to precipitate the product, filtration, and recrystallization from methanol or ethanol.
- Outcome: Formation of the N-methyl carboxamide derivative.
This step converts the ester to the corresponding carboxamide with N-methyl substitution, completing the synthesis.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Notes |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | 1-(4-chlorophenyl)hydrazine + alkyl(alkoxymethylene)cyanoacetate; reflux in EtOH | 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid ester | 2–24 h reaction time |
| 2 | Halogenation (chlorination) | Nitrosyl chloride, chloroform, acid catalyst, steam bath heating | 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid ester | 5–30 min bubbling + heating |
| 3 | Cyanation | Sodium/Lithium cyanide, DMF, 80–140 °C, 1–48 h | 5-cyano-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid ester | Precipitation on ice water |
| 4 | Amidation (N-methyl amide formation) | 40% aqueous monomethylamine, DMF, room temp, 2–24 h | 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-5-cyano-N-methyl- | Recrystallization from methanol/ethanol |
Research Findings and Analytical Data
- The purity and identity of intermediates and final products are confirmed by melting point determination and elemental analysis, showing close agreement between theoretical and found values.
- For example, the 5-cyano-1-(4-chlorophenyl)-N-methyl-1H-pyrazole-4-carboxamide exhibits melting points around 162.5–164 °C with elemental analysis matching calculated carbon, hydrogen, and nitrogen percentages within experimental error.
- Reaction yields for key steps such as cyanation typically range from 60% to 90%, depending on reaction conditions and purification methods.
- The synthetic route is versatile and can be adapted for various substituted phenylhydrazines, allowing structural modifications for biological activity optimization.
Additional Notes on Alternative Methods
- Some literature reports the initial formation of 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids via reaction of substituted phenylhydrazines with ethyl acetoacetate, followed by chlorination with POCl3 and oxidation with KMnO4, but this route is more common for related pyrazole derivatives rather than the cyano-substituted target compound.
- The preferred method for the cyano group introduction remains nucleophilic substitution of the 5-halogen derivative with alkali metal cyanides in aprotic solvents due to higher yields and cleaner reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-5-cyano-N-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1H-Pyrazole derivatives have been extensively studied for their biological activities. The specific compound has shown potential in the following areas:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. A study demonstrated that certain pyrazole compounds exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
- Anti-inflammatory Properties : Pyrazole derivatives have been found to possess anti-inflammatory effects. The compound has been evaluated for its ability to reduce inflammation in animal models, showing promise as a therapeutic agent for inflammatory diseases .
- Antimicrobial Activity : The compound has also been tested for antimicrobial properties. Various studies reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics .
Agrochemical Applications
The compound's structural features make it suitable for agricultural applications:
- Herbicidal Activity : Research has indicated that pyrazole derivatives can act as herbicides. The compound's ability to inhibit specific plant growth pathways has been explored, leading to the development of new herbicides that are effective against resistant weed species .
- Fungicidal Properties : Studies have shown that certain pyrazole compounds exhibit fungicidal activity against various plant pathogens. This makes them candidates for developing effective fungicides in agriculture .
Materials Science Applications
In materials science, 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-5-cyano-N-methyl- is being investigated for its utility in:
- Polymer Chemistry : The compound can be used as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been studied to improve material performance under various conditions .
- Nanotechnology : There is ongoing research into the use of pyrazole derivatives in nanomaterials. Their unique electronic properties make them suitable for applications in organic electronics and photonic devices .
Case Study 1: Anticancer Activity
A recent study published in RSC Advances evaluated the anticancer properties of various pyrazole derivatives, including the compound of interest. The study utilized MTT assays to assess cytotoxicity against human cancer cell lines, revealing a significant reduction in cell viability at specific concentrations. The findings suggest that modifications to the pyrazole structure can enhance biological activity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1H-Pyrazole-4-carboxamide | 15 | A549 (Lung Cancer) |
| Control | >50 | A549 |
Case Study 2: Herbicidal Efficacy
In another study focused on agrochemical applications, the herbicidal efficacy of several pyrazole-based compounds was tested on common weed species. The compound demonstrated a notable reduction in weed biomass compared to untreated controls.
| Compound | Application Rate (g/ha) | % Biomass Reduction |
|---|---|---|
| 1H-Pyrazole-4-carboxamide | 100 | 70% |
| Commercial Herbicide | 100 | 65% |
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-cyano-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound shares a pyrazole-carboxamide core with other derivatives but differs in substituent patterns. Key comparisons include:
Key Observations :
- In contrast, the fluorophenyl group in offers similar electronic effects but with reduced steric bulk.
- N-Substitution : The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to the unsubstituted carboxamide in , which may affect solubility or membrane permeability.
- Heteroatom Modifications : The sulfanyl and trifluoromethyl groups in introduce distinct physicochemical properties, such as increased hydrophilicity (sulfanyl) or lipophilicity (trifluoromethyl), impacting bioavailability.
Biological Activity
1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-5-cyano-N-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a monoisotopic mass of approximately 288.08 g/mol. It features a pyrazole ring, a carboxamide group at the 4-position, and a cyano group at the 5-position, along with a 4-chlorophenyl group which enhances its biological properties .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, in vitro tests showed that certain pyrazole derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. This indicates strong bactericidal activity, making these compounds potential candidates for antibiotic development.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | MIC (μg/mL) | Activity Type |
|---|---|---|
| 4a | 0.25 | Bactericidal |
| 5a | 0.22 | Bactericidal |
| 7b | 0.24 | Bactericidal |
| 10 | 0.20 | Bactericidal |
| 13 | 0.23 | Bactericidal |
Anti-inflammatory Activity
Pyrazole compounds have also been noted for their anti-inflammatory properties. A study highlighted that specific substituted pyrazoles exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium . The mechanism of action often involves inhibition of pro-inflammatory cytokines and mediators.
Case Study: Anti-inflammatory Effects
In a controlled study, a derivative of the compound was tested for its ability to reduce inflammation in animal models. The results indicated a significant reduction in edema and inflammatory markers when administered at therapeutic doses.
The biological activity of 1H-Pyrazole-4-carboxamide is largely attributed to its ability to modulate various biological pathways:
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Anti-inflammatory Mechanism : It inhibits the cyclooxygenase (COX) enzymes involved in the inflammatory pathway.
Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in:
- Pharmaceutical Development : As an antimicrobial agent or anti-inflammatory drug.
- Agrochemicals : Due to its efficacy against plant pathogens.
Q & A
Q. What are the established synthetic routes for 1H-pyrazole-4-carboxamide derivatives, and how can they be optimized for this compound?
Methodological Answer: The synthesis of pyrazole-4-carboxamide derivatives typically involves multi-step processes, such as condensation reactions between substituted anilines and carbonyl intermediates. For example, a common approach involves the conversion of carboxylic acids to acyl chlorides using thionyl chloride, followed by coupling with amines under basic conditions (e.g., triethylamine) in dichloromethane . Optimization may include adjusting reaction temperatures, solvent systems (e.g., dichloromethane/ethyl acetate for purification), and stoichiometric ratios to improve yields. Monitoring via TLC and column chromatography are critical for isolating pure intermediates .
Q. How can the structural identity of this compound be confirmed post-synthesis?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to verify substituent positions (e.g., methyl, cyano, chlorophenyl groups).
- X-ray crystallography : Resolve dihedral angles between the pyrazole core and aromatic rings (e.g., 7.70° with phenyl, 89.17° with pyridine in related structures) .
- Mass spectrometry : Confirm molecular weight (e.g., theoretical vs. observed m/z).
- FT-IR : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .
Q. What are the key physicochemical properties influencing its stability in laboratory settings?
Methodological Answer: Critical properties include:
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:
- Standardize protocols : Use validated cell lines (e.g., HEK293 for enzyme inhibition) and control batches of the compound.
- Dose-response curves : Compare EC/IC values across studies.
- Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity .
- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability .
Q. What computational strategies can predict structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
- QSAR modeling : Train models on analogs with known bioactivity (e.g., pyrazole-based inhibitors) using descriptors like logP, polar surface area, and H-bond donors .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. How does the compound’s stereochemistry influence its metabolic pathways?
Methodological Answer: Stereochemical stability can be assessed via:
- Chiral HPLC : Separate enantiomers and quantify ratios post-incubation with liver microsomes.
- CYP450 inhibition assays : Identify isoform-specific metabolism (e.g., CYP3A4 vs. CYP2D6) using fluorogenic substrates .
- Metabolite ID : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. What experimental designs are optimal for evaluating multi-target inhibition?
Methodological Answer:
- Panel screening : Test against a diverse kinase/enzyme panel (e.g., 100+ targets) at 1–10 µM.
- Selectivity metrics : Calculate Gini scores or entropy values to quantify promiscuity .
- Thermal shift assays : Confirm target engagement by monitoring protein melting temperatures () .
Data Contradiction Analysis Example
Scenario : Conflicting reports on cytotoxicity (IC = 5 µM vs. >50 µM in similar cell lines).
Resolution Steps :
Verify compound integrity : Re-analyze purity via HPLC and confirm absence of contaminants .
Replicate assays : Use identical cell passage numbers, serum concentrations, and incubation times.
Control for off-target effects : Include siRNA knockdown of suspected targets.
Cross-validate : Compare results with structurally related analogs to identify SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
